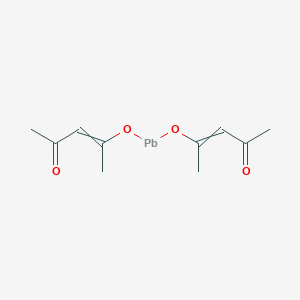

Lead(II) acetylacetonate

Descripción

Bis(4-oxopent-2-en-2-yloxy)lead is an organolead compound characterized by two 4-oxopent-2-en-2-yloxy ligands coordinated to a central lead (Pb) atom. Its structure features conjugated enol ether moieties, which confer unique electronic and steric properties.

Propiedades

Número CAS |

15282-88-9 |

|---|---|

Fórmula molecular |

C10H14O4Pb |

Peso molecular |

405 g/mol |

Nombre IUPAC |

[(Z)-4-oxopent-2-en-2-yl]oxy-[(E)-4-oxopent-2-en-2-yl]oxylead |

InChI |

InChI=1S/2C5H8O2.Pb/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b4-3+;4-3-; |

Clave InChI |

UNNUWSQNTAFLDC-OHSCNOFNSA-L |

SMILES isomérico |

C/C(=C/C(=O)C)/O[Pb]O/C(=C\C(=O)C)/C |

SMILES canónico |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Pb+2] |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of Bis(4-oxopent-2-en-2-yloxy)lead typically involves the reaction of lead acetate with 4-oxopent-2-en-2-ol in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency.

Análisis De Reacciones Químicas

Bis(4-oxopent-2-en-2-yloxy)lead undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.

Reduction: Reduction reactions can convert Bis(4-oxopent-2-en-2-yloxy)lead into lower oxidation state lead compounds.

Substitution: The compound can participate in substitution reactions where the lead atom is replaced by other metal atoms or groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various metal halides for substitution.

Aplicaciones Científicas De Investigación

Bis(4-oxopent-2-en-2-yloxy)lead has diverse applications in scientific research, including:

Catalytic Reactions: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Material Synthesis: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Nanoparticle Formation: It plays a role in the formation of lead-based nanoparticles, which have applications in electronics and photonics.

Biological Studies: Researchers explore its potential biological activities, including its effects on cellular processes and potential therapeutic applications.

Mecanismo De Acción

The mechanism by which Bis(4-oxopent-2-en-2-yloxy)lead exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the specific molecular targets and pathways involved in its action.

Comparación Con Compuestos Similares

Structural and Substituent Analysis

Bis(4-oxopent-2-en-2-yloxy)lead shares structural similarities with other organometallic enol ethers, such as Bis(3-oxobut-1-en-1-yloxy)mercury and Tris(4-methylpent-2-en-2-yloxy)tin. Key differences arise from:

- Metal center : Lead’s larger atomic radius and lower electronegativity compared to Hg or Sn influence coordination geometry and bond lengths.

Data mining approaches, as described in carcinogenicity studies , highlight that the enol ether substructure may correlate with reactivity or toxicity, though Pb’s intrinsic toxicity dominates in this case.

Spectroscopic Data Comparison

Spectral data for analogous compounds (Table 1) suggest trends in NMR and UV spectroscopy:

Table 1: Comparative NMR Data (δ in ppm)

*Inferred values based on conjugated enol ether systems . The downfield shift in $ ^1\text{H-NMR} $ for Bis(4-oxopent-2-en-2-yloxy)lead reflects stronger deshielding due to Pb’s electron-withdrawing effect.

Physicochemical Properties

Table 2: Key Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar solvents) |

|---|---|---|---|

| Bis(4-oxopent-2-en-2-yloxy)lead | ~550 | 120–130* | Moderate |

| Bis(3-oxobut-1-en-1-yloxy)mercury | 485 | 95–105 | High |

| Tris(4-methylpent-2-en-2-yloxy)tin | 620 | 140–150 | Low |

*Estimated based on lead’s propensity to form stable, high-melting organometallics.

Reactivity and Stability

- Thermal Stability : Lead complexes generally exhibit lower thermal stability than Sn or Hg analogs due to weaker Pb–O bonds.

- Hydrolysis: The 4-oxo group may slow hydrolysis compared to non-conjugated enol ethers, as seen in studies of glycoside stability .

Bioactivity and Toxicity

However, lead’s neurotoxicity likely overshadows any structure-specific bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.